![molecular formula C15H11N3O2 B5655130 2-Anilino-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5655130.png)
2-Anilino-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anilino-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered significant interest due to its potential applications in medicinal chemistry. This compound is characterized by a fused pyrido[1,2-a]pyrimidine ring system with an anilino group at the 2-position, an oxo group at the 4-position, and a carbaldehyde group at the 3-position. The unique structure of this compound makes it a valuable scaffold for the development of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves the condensation of an appropriate aniline derivative with a pyrido[1,2-a]pyrimidine precursor. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. This method has been shown to be efficient, with the substituents on the aniline significantly impacting the course and efficiency of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous in an industrial setting due to its reduced reaction times and higher yields compared to conventional heating methods. Additionally, the use of continuous flow reactors can further enhance the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Anilino-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The anilino group can participate in nucleophilic substitution reactions, where the hydrogen atoms on the aniline ring can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Anilino-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid.
Reduction: 2-Anilino-4-oxopyrido[1,2-a]pyrimidine-3-methanol.
Substitution: Various substituted anilino derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its inhibitory effects on CDKs, it is being explored as a potential anticancer agent.
Industry: The compound’s unique structure makes it a useful building block for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Anilino-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde primarily involves its interaction with cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and thereby disrupting the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The molecular targets include key amino acids in the CDK active site, such as Gln85, Lys89, and Asp145, which mediate ligand-protein interactions through hydrogen bonding and van der Waals interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Anilino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: A closely related compound with similar structural features.
2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde: Another derivative with a methyl group at the 9-position.
2-Anilino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: The oxidized form of the target compound.
Uniqueness
2-Anilino-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties contribute to its high selectivity and potency as a CDK inhibitor, making it a promising candidate for further development as an anticancer agent .
Propriétés
IUPAC Name |
2-anilino-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-10-12-14(16-11-6-2-1-3-7-11)17-13-8-4-5-9-18(13)15(12)20/h1-10,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQIAZHXXXQGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=CC3=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N-dimethyl-8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5655061.png)
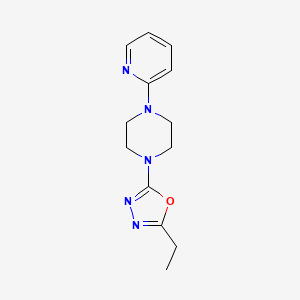
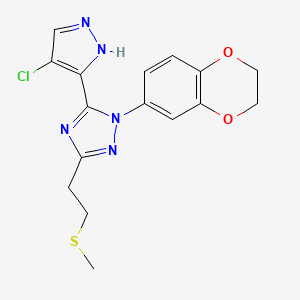
![N'-[(3-fluorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B5655081.png)
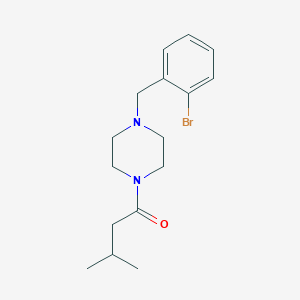
![N-ethyl-5-({4-[2-(4-morpholinyl)-2-oxoethyl]-1-piperazinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5655091.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)acetamide hydrochloride](/img/structure/B5655094.png)
![1-(4-fluorophenyl)-N,N-dimethyl-2-oxo-2-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]ethanamine](/img/structure/B5655106.png)
![3-(4-methoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5655113.png)
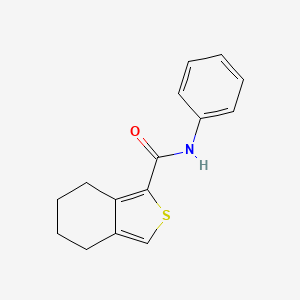
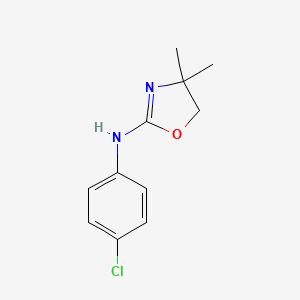
![2-(2,4-dichlorophenoxy)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B5655149.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-1-cyclopropyl-1H-pyrrole-2-carboxamide](/img/structure/B5655152.png)
![3-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]quinazolin-4-one](/img/structure/B5655157.png)
